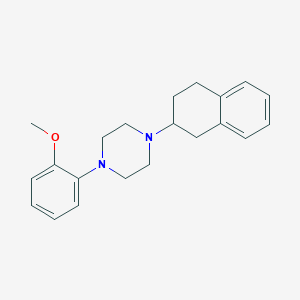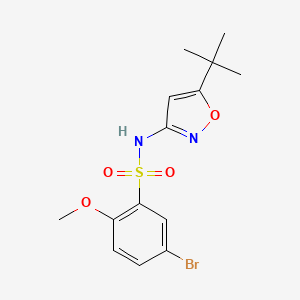![molecular formula C18H20N2O3 B5178094 N-[(4-ethylphenyl)methyl]-N'-(3-methoxyphenyl)oxamide](/img/structure/B5178094.png)
N-[(4-ethylphenyl)methyl]-N'-(3-methoxyphenyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-ethylphenyl)methyl]-N’-(3-methoxyphenyl)oxamide is an organic compound that belongs to the class of oxamides It is characterized by the presence of an oxamide functional group, which consists of two amide groups connected by a carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethylphenyl)methyl]-N’-(3-methoxyphenyl)oxamide typically involves the reaction of 4-ethylbenzylamine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then treated with oxalyl chloride to form the desired oxamide compound.
Industrial Production Methods
In an industrial setting, the production of N-[(4-ethylphenyl)methyl]-N’-(3-methoxyphenyl)oxamide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-ethylphenyl)methyl]-N’-(3-methoxyphenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the oxamide can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
N-[(4-ethylphenyl)methyl]-N’-(3-methoxyphenyl)oxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-[(4-ethylphenyl)methyl]-N’-(3-methoxyphenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(4-methoxyphenyl)methyl]-N’-(3-methoxyphenyl)oxamide
- N-[(4-ethylphenyl)methyl]-N’-(2-methoxyphenyl)oxamide
- N-[(4-ethylphenyl)methyl]-N’-(4-methoxyphenyl)oxamide
Uniqueness
N-[(4-ethylphenyl)methyl]-N’-(3-methoxyphenyl)oxamide is unique due to the specific substitution pattern on its aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methoxy groups provides a distinct electronic environment that can affect the compound’s interactions with molecular targets.
Propiedades
IUPAC Name |
N-[(4-ethylphenyl)methyl]-N'-(3-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-13-7-9-14(10-8-13)12-19-17(21)18(22)20-15-5-4-6-16(11-15)23-2/h4-11H,3,12H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIRLOBVJIWVDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(1E)-2-[3-(4-CHLOROPHENYL)-1H-1,2,4-TRIAZOL-5-YL]DIAZEN-1-YL]PHENOL](/img/structure/B5178022.png)
![N-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,2,6,6-pentamethyl-4-piperidinamine](/img/structure/B5178026.png)

![4-methyl-1-[4-(4-methylphenoxy)butyl]piperidine](/img/structure/B5178041.png)
![2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B5178055.png)

![methyl 2-({[2-(2-furylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B5178069.png)
![2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-(2-hydroxyethyl)acetamide](/img/structure/B5178074.png)
![(3Z)-5-(4-methoxyphenyl)-3-[[5-(3-nitrophenyl)furan-2-yl]methylidene]furan-2-one](/img/structure/B5178080.png)


![2-methyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]propan-2-amine;oxalic acid](/img/structure/B5178117.png)
![11-(4-fluorophenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5178121.png)
![N-[(1-{1-[(2E)-2-hexen-1-yl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methyl]urea trifluoroacetate](/img/structure/B5178129.png)
